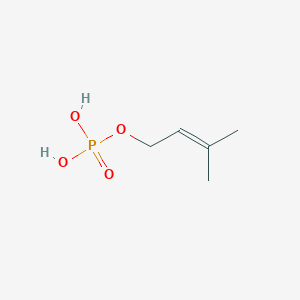

Dimethylallyl phosphate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methylbut-2-enyl dihydrogen phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11O4P/c1-5(2)3-4-9-10(6,7)8/h3H,4H2,1-2H3,(H2,6,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQCJHQBRIPSIKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCOP(=O)(O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11O4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Dimethylallyl Phosphate Synthesis Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylallyl phosphate (DMAPP) and its isomer isopentenyl pyrophosphate (IPP) are the universal five-carbon building blocks for the biosynthesis of all isoprenoids, a vast and diverse class of natural products.[1] Isoprenoids play crucial roles in various cellular processes, including membrane integrity (sterols), electron transport (ubiquinone), protein modification (prenylation), and as precursors to hormones, vitamins, and signaling molecules.[2] The biosynthesis of DMAPP is accomplished through two primary and distinct metabolic routes: the Mevalonate (MVA) pathway and the Methylerythritol Phosphate (MEP) pathway.[2][3] Understanding these pathways is critical for advancements in drug development, metabolic engineering, and synthetic biology. This guide provides a comprehensive technical overview of the MVA and MEP pathways, including quantitative data, detailed experimental protocols, and visual representations of the core processes.

The Mevalonate (MVA) Pathway

The MVA pathway is the primary route for isoprenoid precursor synthesis in eukaryotes, archaea, and some bacteria.[2] In higher plants, this pathway operates in the cytosol and is crucial for the production of sesquiterpenes, triterpenes (including sterols), and polyterpenes.[4] The pathway begins with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonate. A series of phosphorylation and decarboxylation reactions subsequently convert mevalonate into IPP, which is then isomerized to DMAPP.

Signaling Pathway of the Mevalonate (MVA) Pathway

Caption: The Mevalonate (MVA) pathway for DMAPP synthesis.

Key Enzymes and Quantitative Data of the MVA Pathway

The efficiency and regulation of the MVA pathway are governed by the kinetic properties of its constituent enzymes. The table below summarizes key kinetic parameters for the enzymes of the MVA pathway. It is important to note that these values can vary depending on the organism and experimental conditions.

| Enzyme | Abbreviation | EC Number | Substrate(s) | Km (µM) | kcat (s⁻¹) | Organism |

| Acetyl-CoA C-acetyltransferase | AACT | 2.3.1.9 | Acetyl-CoA | 500 - 1000 | ~100 | Saccharomyces cerevisiae |

| Hydroxymethylglutaryl-CoA synthase | HMGS | 2.3.3.10 | Acetoacetyl-CoA | 4.3 - 11 | 0.1 - 1.0 | Saccharomyces cerevisiae |

| Hydroxymethylglutaryl-CoA reductase | HMGR | 1.1.1.34 | HMG-CoA | 1 - 10 | 0.1 - 2.0 | Homo sapiens |

| Mevalonate kinase | MVK | 2.7.1.36 | Mevalonate | 24 - 178 | 10 - 20 | Saccharomyces cerevisiae |

| Phosphomevalonate kinase | PMK | 2.7.4.2 | Mevalonate-5-P | 20 - 90 | 5 - 15 | Saccharomyces cerevisiae |

| Mevalonate-5-diphosphate decarboxylase | MVD | 4.1.1.33 | Mevalonate-5-PP | 10 - 50 | 2 - 8 | Saccharomyces cerevisiae |

| Isopentenyl-diphosphate delta-isomerase | IDI | 5.3.3.2 | IPP | 30 - 100 | 10 - 50 | Escherichia coli |

The Methylerythritol Phosphate (MEP) Pathway

The MEP pathway, also known as the non-mevalonate pathway, is the primary route for DMAPP synthesis in most bacteria, algae, and plant plastids.[4] In plants, it provides the precursors for monoterpenes, diterpenes (including gibberellins and carotenoids), and the side chains of chlorophylls and plastoquinone.[4] This pathway starts with the condensation of pyruvate and glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose 5-phosphate (DXP). A series of subsequent reactions convert DXP to both IPP and DMAPP.

Signaling Pathway of the Methylerythritol Phosphate (MEP) Pathway

Caption: The Methylerythritol Phosphate (MEP) pathway for DMAPP synthesis.

Key Enzymes and Quantitative Data of the MEP Pathway

The kinetic parameters of the MEP pathway enzymes are crucial for understanding its regulation and for metabolic engineering efforts. The following table presents a summary of these parameters from various organisms.

| Enzyme | Abbreviation | EC Number | Substrate(s) | Km (µM) | kcat (s⁻¹) | Organism |

| 1-Deoxy-D-xylulose-5-phosphate synthase | DXS | 2.2.1.7 | Pyruvate, Glyceraldehyde-3-P | 50 - 200 (Pyr) | 1 - 10 | Escherichia coli |

| 1-Deoxy-D-xylulose-5-phosphate reductoisomerase | DXR | 1.1.1.267 | DXP | 15 - 50 | 5 - 20 | Escherichia coli |

| 2-C-Methyl-D-erythritol 4-phosphate cytidylyltransferase | IspD | 2.7.7.60 | MEP | 20 - 100 | 1 - 5 | Escherichia coli |

| 4-(Cytidine 5'-diphospho)-2-C-methyl-D-erythritol kinase | IspE | 2.7.1.148 | CDP-ME | 10 - 50 | 2 - 10 | Escherichia coli |

| 2-C-Methyl-D-erythritol 2,4-cyclodiphosphate synthase | IspF | 4.6.1.12 | CDP-MEP | 5 - 20 | 1 - 5 | Escherichia coli |

| (E)-4-Hydroxy-3-methylbut-2-enyl-diphosphate synthase | IspG | 1.17.7.1 | ME-cPP | 1 - 10 | 0.1 - 1 | Escherichia coli |

| 4-Hydroxy-3-methylbut-2-en-1-yl diphosphate reductase | IspH | 1.17.1.2 | HMBPP | 0.5 - 5 | 1 - 10 | Escherichia coli |

Experimental Protocols

Quantification of Isoprenoid Intermediates by LC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of DMAPP, IPP, and other phosphorylated intermediates of the MVA and MEP pathways using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation (from cell culture):

-

Quench metabolism rapidly by adding the cell suspension to a cold solvent mixture (e.g., 60% methanol at -40°C).

-

Centrifuge the quenched cells at low temperature to pellet them.

-

Extract the metabolites by resuspending the cell pellet in a suitable extraction solvent (e.g., a mixture of acetonitrile, methanol, and water).

-

Lyse the cells using methods such as sonication or bead beating, keeping the samples on ice.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the metabolites.

-

Dry the supernatant under a stream of nitrogen or by lyophilization.

-

Reconstitute the dried extract in a solvent compatible with the LC-MS/MS system (e.g., 50% methanol).

2. LC-MS/MS Analysis:

-

Liquid Chromatography: Employ a column suitable for polar analytes, such as a reversed-phase C18 column with an ion-pairing agent (e.g., tributylamine) in the mobile phase, or a hydrophilic interaction liquid chromatography (HILIC) column.

-

Mobile Phase: A typical gradient elution would involve a polar aqueous phase (e.g., water with ammonium acetate) and an organic phase (e.g., acetonitrile).

-

Mass Spectrometry: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).

-

Detection: Use Multiple Reaction Monitoring (MRM) for targeted quantification. Define specific precursor-to-product ion transitions for each analyte and internal standard.

3. Data Analysis:

-

Generate a standard curve for each analyte using authentic standards.

-

Quantify the concentration of each intermediate in the samples by comparing their peak areas to the standard curves.

-

Normalize the results to the initial cell number or protein concentration.

Caption: A generalized workflow for the quantification of isoprenoid intermediates.

Enzyme Activity Assays

1. HMG-CoA Reductase (HMGR) Activity Assay: [1][5][6][7]

-

Principle: The activity of HMGR is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[5]

-

Reagents:

-

Assay Buffer: e.g., 100 mM potassium phosphate buffer, pH 7.4, containing 1 mM DTT.

-

HMG-CoA (substrate).

-

NADPH (cofactor).

-

Enzyme source (e.g., purified recombinant enzyme or microsomal fraction).

-

-

Procedure:

-

Pre-warm the assay buffer, HMG-CoA, and enzyme solution to the desired temperature (e.g., 37°C).

-

In a cuvette, mix the assay buffer and NADPH.

-

Initiate the reaction by adding HMG-CoA and the enzyme source.

-

Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the rate of NADPH consumption from the linear portion of the curve. One unit of activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.

-

2. 1-Deoxy-D-xylulose-5-phosphate Synthase (DXS) Activity Assay: [8][9]

-

Principle: The activity of DXS can be measured by quantifying the formation of its product, 1-deoxy-D-xylulose 5-phosphate (DXP), using LC-MS/MS.[8]

-

Reagents:

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl₂, 1 mM thiamine pyrophosphate (TPP), and 2 mM DTT.

-

Pyruvate (substrate).

-

Glyceraldehyde 3-phosphate (substrate).

-

Enzyme source (e.g., purified recombinant enzyme or cell lysate).

-

-

Procedure:

-

Combine the assay buffer, pyruvate, and glyceraldehyde 3-phosphate in a reaction tube.

-

Pre-incubate the mixture at the desired temperature (e.g., 30°C).

-

Initiate the reaction by adding the enzyme source.

-

Incubate for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a quenching solution (e.g., cold methanol or perchloric acid).

-

Analyze the reaction mixture for the amount of DXP produced using the LC-MS/MS protocol described above.

-

Calculate the enzyme activity based on the amount of DXP formed per unit time per amount of enzyme.

-

13C-Based Metabolic Flux Analysis

Metabolic flux analysis (MFA) using stable isotopes like ¹³C provides a powerful tool to quantify the in vivo carbon flow through metabolic pathways.[10][11][12][13][14]

1. Cell Culture with ¹³C-Labeled Substrate:

-

Grow the cells in a defined medium where a primary carbon source (e.g., glucose) is replaced with its ¹³C-labeled counterpart (e.g., [1,2-¹³C₂]glucose or [U-¹³C₆]glucose).

-

Allow the cells to reach a metabolic and isotopic steady state.

2. Sample Collection and Preparation:

-

Rapidly quench the metabolism and harvest the cells.

-

Hydrolyze the cellular protein to release amino acids.

-

Derivatize the amino acids to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

3. Mass Spectrometry Analysis:

-

Analyze the derivatized amino acids by GC-MS to determine the mass isotopomer distribution (MID) for each amino acid. The MID reflects the pattern of ¹³C incorporation from the labeled substrate.

4. Computational Flux Modeling:

-

Use a computational model of the organism's central carbon metabolism, including the MVA and/or MEP pathways.

-

Simulate the expected MIDs for different flux distributions through the metabolic network.

-

Fit the experimentally measured MIDs to the simulated MIDs to estimate the intracellular metabolic fluxes.

Caption: A generalized workflow for ¹³C-based metabolic flux analysis.

Conclusion

The MVA and MEP pathways represent two elegant and essential routes for the production of the universal isoprenoid precursors, IPP and DMAPP. A thorough understanding of the enzymes, regulation, and kinetics of these pathways is paramount for researchers in fields ranging from drug discovery to metabolic engineering. The provided quantitative data, detailed experimental protocols, and visual pathway representations serve as a valuable resource for professionals seeking to investigate and manipulate these fundamental metabolic networks. The continued exploration of these pathways will undoubtedly lead to novel therapeutic interventions and innovative biotechnological applications.

References

- 1. benchchem.com [benchchem.com]

- 2. Mevalonate pathway - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Methylerythritol Phosphate Pathway of Isoprenoid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. assaygenie.com [assaygenie.com]

- 7. 3.2.4. HMG-CoA Reductase Enzyme Assay [bio-protocol.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Metabolic flux ratio analysis by parallel 13C labeling of isoprenoid biosynthesis in Rhodobacter sphaeroides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. (13)C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of Dimethylallyl Phosphate in Plant Metabolism: A Technical Guide

An In-depth Examination of a Key Isoprenoid Precursor for Researchers and Drug Development Professionals

Dimethylallyl phosphate (DMAPP), an essential five-carbon isoprenoid precursor, stands at a critical metabolic crossroads in all plant life. It, along with its isomer isopentenyl pyrophosphate (IPP), serves as the fundamental building block for an immense and diverse array of natural products known as isoprenoids or terpenoids. These compounds are not only vital for plant growth, development, and survival, but many also hold significant promise for therapeutic applications, making a thorough understanding of DMAPP's function paramount for researchers in plant science and drug discovery. This technical guide provides a comprehensive overview of the biosynthesis of DMAPP, its pivotal role in plant primary and secondary metabolism, and the intricate signaling pathways it initiates. Furthermore, this guide furnishes detailed experimental protocols for the quantification of DMAPP and the characterization of DMAPP-utilizing enzymes, alongside quantitative data to support these methodologies.

Biosynthesis of this compound: Two Distinct Pathways

Plants have evolved two independent pathways for the synthesis of IPP and DMAPP, which are spatially separated within the cell.[1][2][3]

-

The Mevalonate (MVA) Pathway: Occurring in the cytosol, this pathway begins with acetyl-CoA and proceeds through the intermediate mevalonic acid to produce IPP.[4][5][6] IPP is then isomerized to DMAPP by the enzyme isopentenyl pyrophosphate isomerase (IPI).[7][8] The MVA pathway is primarily responsible for the production of precursors for sesquiterpenes, triterpenes (such as sterols and brassinosteroids), and the side chain of ubiquinone.[9][10]

-

The Methylerythritol 4-Phosphate (MEP) Pathway: Localized in the plastids, the MEP pathway utilizes pyruvate and glyceraldehyde-3-phosphate as its initial substrates.[1][5] A key distinction of this pathway is that it can produce both IPP and DMAPP directly in the final step, catalyzed by the enzyme (E)-4-hydroxy-3-methylbut-2-enyl diphosphate reductase (HDR).[4] The MEP pathway supplies the precursors for hemiterpenes, monoterpenes, diterpenes (including gibberellins), tetraterpenes (carotenoids), and the side chains of chlorophylls and plastoquinones.[1][2][10]

While these pathways are physically separate, there is evidence of metabolic crosstalk, with the exchange of isoprenoid precursors between the cytosol and plastids.[1][2]

Core Functions of this compound in Plants

As the initiating substrate for prenyltransferase reactions, DMAPP is fundamental to the synthesis of a vast array of isoprenoids that are classified based on the number of five-carbon units they contain.

Precursor to Phytohormones

DMAPP is a direct or indirect precursor to several major classes of plant hormones, making it a critical regulator of plant growth and development.

-

Cytokinins: These hormones, which regulate cell division and differentiation, are synthesized when a dimethylallyl group from DMAPP is transferred to an adenosine moiety.[11]

-

Gibberellins (GAs): GAs are diterpenoid hormones that control a wide range of developmental processes, including seed germination, stem elongation, and flowering.[1][12][13] They are synthesized from the C20 precursor geranylgeranyl diphosphate (GGPP), which is formed from DMAPP and three molecules of IPP.[14]

-

Abscisic Acid (ABA): This sesquiterpenoid hormone is involved in responses to abiotic stress, such as drought, and in seed dormancy.[4][14][15] Its biosynthesis originates from the C15 precursor farnesyl diphosphate (FPP), derived from DMAPP and two molecules of IPP.[15]

-

Strigolactones (SLs): These carotenoid-derived hormones regulate shoot branching and symbiotic interactions with mycorrhizal fungi.[9][11][12][16][17]

Building Block for Photosynthetic Components

In the plastids, DMAPP is essential for the synthesis of molecules vital for photosynthesis:

-

Carotenoids: These tetraterpenoid pigments function in light harvesting and photoprotection.[2][3]

-

Chlorophylls: The phytol tail of chlorophyll molecules, which anchors them in the thylakoid membrane, is a diterpene derived from GGPP.[2][3]

-

Plastoquinone: This molecule, involved in the photosynthetic electron transport chain, has a prenyl side chain derived from the isoprenoid pathway.[2]

Foundation of Secondary Metabolites

DMAPP is the starting point for the biosynthesis of a vast array of secondary metabolites, many of which have important ecological roles and potential pharmaceutical applications.

-

Monoterpenes (C10) and Sesquiterpenes (C15): These volatile compounds are major components of essential oils and are involved in plant defense against herbivores and pathogens, as well as in attracting pollinators.[8][18] They are synthesized from geranyl diphosphate (GPP) and FPP, respectively.[8][18]

-

Diterpenes (C20): This class includes not only gibberellins but also compounds with defensive roles, such as the anticancer drug paclitaxel (Taxol).[19]

Quantitative Data on DMAPP and Related Enzymes

The concentration of DMAPP and the kinetic properties of the enzymes that utilize it can vary significantly between plant species, tissues, and environmental conditions.

DMAPP Concentrations in Plant Tissues

| Plant Species | Tissue | Condition | DMAPP Concentration (nmol/g fresh weight) | Citation(s) |

| Phaseolus vulgaris (Common pole bean) | Leaf | Predawn | 5.37 ± 0.18 | [12] |

| Midday | 7.64 ± 0.35 | [12] | ||

| Vigna unguiculata (Cowpea) | Leaf | Predawn | 5.92 ± 0.46 | [12] |

| Midday | 12.43 ± 1.31 | [12] | ||

| Populus alba | Leaf | - | - | [1] |

| Quercus ilex | Leaf | - | - | [1] |

| Mentha piperita | Leaf | - | - | [1] |

| Prunus persica | Leaf | - | Lowest among tested species | [1] |

| Pinus spp. (MBO-emitting) | Needles | Midday | Up to 654.4 ± 74.44 | [12] |

| Pinus strobus (Eastern white pine) | Needles | Predawn | 300.7 ± 22.40 | [12] |

Note: MBO refers to methylbutenol.

Kinetic Parameters of DMAPP-Utilizing Enzymes

| Enzyme | Plant Species | Substrate(s) | K_m_ (μM) | k_cat_ (s⁻¹) | Citation(s) |

| Geranyl Diphosphate Synthase (GPPS) | Salvia officinalis (Sage) | DMAPP | 18.7 ± 1.9 | 0.43 ± 0.01 | [18] |

| IPP | 3.5 ± 0.4 | - | [18] | ||

| Geranyl Diphosphate Synthase (GPPS) | Phalaenopsis bellina (Orchid) | DMAPP | 10.3 ± 0.9 | 0.29 ± 0.01 | [18] |

| IPP | 2.1 ± 0.2 | - | [18] | ||

| Geranyl(geranyl)diphosphate Synthase (GGPPS) | Humulus lupulus (Hop) | DMAPP | - | - | [1] |

| (LSU alone) | GPP | 1.1 ± 0.1 | 0.012 ± 0.0003 | [1] | |

| (LSU alone) | FPP | 1.7 ± 0.2 | 0.011 ± 0.0003 | [1] | |

| (Heterodimer) | GPP | 13.6 ± 2.6 | 0.078 ± 0.005 | [1] | |

| (Heterodimer) | FPP | 29.1 ± 3.4 | 0.098 ± 0.003 | [1] | |

| Geranylgeranyl Diphosphate Synthase 1 (GGPPS1) | Oryza sativa (Rice) | DMAPP | - | - | [20] |

| GPP | - | - | [20] | ||

| FPP | - | - | [20] | ||

| Geranylfarnesyl Diphosphate Synthase (GFDPS) | Leucosceptrum canum | DMAPP | - | - | [21] |

| GDP | - | - | [21] | ||

| FPP | - | - | [21] | ||

| GGPP | - | - | [21] |

Note: LSU refers to the large subunit of the enzyme.

Signaling Pathways Downstream of DMAPP-Derived Hormones

DMAPP is a precursor to several key phytohormones that regulate a multitude of physiological processes through complex signaling cascades.

Cytokinin Signaling Pathway

Cytokinin perception at the endoplasmic reticulum membrane initiates a phosphorelay cascade that ultimately leads to the activation of transcription factors in the nucleus, regulating the expression of cytokinin-responsive genes.

Gibberellin Signaling Pathway

Gibberellin signaling operates through a de-repression mechanism. In the absence of GA, DELLA proteins repress GA-responsive genes. GA binding to its receptor triggers the degradation of DELLA proteins, thereby allowing gene expression to proceed.[12][13]

Abscisic Acid Signaling Pathway

The core of ABA signaling involves a double-negative regulatory mechanism. In the absence of ABA, protein phosphatases (PP2Cs) inactivate protein kinases (SnRK2s). ABA binding to its receptor leads to the inhibition of PP2Cs, thus releasing SnRK2s to phosphorylate downstream targets.[4][15][21][22]

References

- 1. researchgate.net [researchgate.net]

- 2. Distinct Light-Mediated Pathways Regulate the Biosynthesis and Exchange of Isoprenoid Precursors during Arabidopsis Seedling Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A Benchtop Fractionation Procedure for Subcellular Analysis of the Plant Metabolome | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Multi-Substrate Terpene Synthases: Their Occurrence and Physiological Significance [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. MARTS-DB [tpsdb.uochb.cas.cz]

- 11. Subcellular metabolomics: the choice of method depends on the aim of the study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Differential Accumulation of Dimethylallyl Diphosphate in Leaves and Needles of Isoprene- and Methylbutenol-Emitting and Nonemitting Species - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Analysis of isoprenyl-phosphates by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. catalog.nlm.nih.gov [catalog.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. search.library.uvic.ca [search.library.uvic.ca]

- 17. The Isolation of Plant Organelles and Structures in the Post-genomic Era - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Analysis of plant polyisoprenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Advances in the Biosynthesis of Plant Terpenoids: Models, Mechanisms, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Protocol for Targeted LC-MS Analysis for Plant Secondary Metabolites - Creative Proteomics [creative-proteomics.com]

- 21. Detection of non-sterol isoprenoids by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Plant Metabolic Modeling: Achieving New Insight into Metabolism and Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of an Isoprenoid: A Technical Guide to the Discovery of the Dimethylallyl Pyrophosphate Pathway

A comprehensive exploration of the elucidation of the mevalonate and methylerythritol phosphate pathways, the two fundamental routes to the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). This guide is tailored for researchers, scientists, and drug development professionals, offering an in-depth historical narrative, detailed experimental methodologies, and a quantitative analysis of the core enzymatic reactions.

Introduction: Two Roads to a Universal Building Block

Isoprenoids, a vast and diverse class of natural products with over 30,000 known compounds, are fundamental to life.[1] They serve a multitude of biological functions, from structural roles in membranes (e.g., cholesterol) to essential components of electron transport chains (e.g., ubiquinone) and as vital signaling molecules (e.g., steroid hormones). All isoprenoids are synthesized from two simple five-carbon building blocks: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). For decades, the mevalonate (MVA) pathway was considered the sole route to these essential precursors. However, pioneering research in the late 20th century unveiled a second, independent pathway: the methylerythritol phosphate (MEP) pathway. This discovery reshaped our understanding of isoprenoid biosynthesis and opened new avenues for the development of novel therapeutics and biotechnological applications.

This technical guide delves into the landmark discoveries that defined these two pathways. It provides a detailed account of the key experiments, the brilliant minds behind them, and the intricate methodologies that unraveled these fundamental biochemical routes.

The Mevalonate (MVA) Pathway: The "Classical" Route

The MVA pathway, first elucidated in the 1950s, is the primary route for IPP and DMAPP synthesis in eukaryotes (including humans), archaea, and some bacteria.[2][3] The pathway commences with acetyl-CoA and proceeds through the eponymous intermediate, mevalonic acid.

The MVA Pathway: A Step-by-Step Enzymatic Journey

The MVA pathway consists of a series of six enzymatic reactions to convert three molecules of acetyl-CoA into one molecule of IPP.

References

The Enzymology of Isopentenyl Pyrophosphate Isomerase: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Isopentenyl pyrophosphate isomerase (IPP isomerase), also known as isopentenyl-diphosphate delta-isomerase, is a critical enzyme in the biosynthesis of isoprenoids, a vast and diverse class of natural products essential for life. This enzyme catalyzes the reversible isomerization of isopentenyl pyrophosphate (IPP) to its more electrophilic isomer, dimethylallyl pyrophosphate (DMAPP). As the universal five-carbon building blocks, IPP and DMAPP are the foundational precursors for the synthesis of a multitude of vital molecules, including sterols, carotenoids, quinones, and prenylated proteins. This technical guide provides an in-depth exploration of the enzymology of IPP isomerase, covering its mechanistic action, structural biology, kinetic properties, and inhibition. Detailed experimental protocols and comparative data are presented to serve as a comprehensive resource for researchers, scientists, and professionals engaged in drug development targeting the isoprenoid pathway.

Introduction

Isoprenoids constitute one of the largest and most structurally diverse families of natural products, with over 35,000 identified compounds.[1] They play indispensable roles in all domains of life. In humans, isoprenoids are precursors to cholesterol, steroid hormones, and dolichols, and are involved in protein prenylation. The biosynthesis of all isoprenoids originates from two simple five-carbon isomers: isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[2] The enzyme isopentenyl pyrophosphate isomerase (EC 5.3.3.2) is responsible for the crucial interconversion of these two fundamental building blocks.[3]

This guide delves into the core enzymological aspects of IPP isomerase, with a particular focus on the two distinct, convergently evolved classes of the enzyme: Type I and Type II. Understanding the intricacies of their structure, catalytic mechanisms, and inhibition is paramount for leveraging this enzyme as a target for novel therapeutic agents, particularly in the fields of infectious disease and oncology.

Classification and Diversity

IPP isomerases are broadly classified into two main types, which are structurally unrelated and utilize different catalytic mechanisms.[4]

-

Type I IPP Isomerase (IDI-1): This is the more extensively studied type, found in eukaryotes and many bacteria.[1] It is a metalloenzyme that does not require a redox cofactor.[5]

-

Type II IPP Isomerase (IDI-2): This type is found in archaea, some bacteria, and apicomplexan parasites.[6] It is a flavoprotein, requiring a reduced flavin mononucleotide (FMN) cofactor and a divalent metal ion for its activity.[6]

The existence of these two distinct isomerase types presents an attractive opportunity for the development of selective inhibitors targeting pathogenic organisms that rely on a different isoform than their hosts.

Catalytic Mechanism and Structure

Type I IPP Isomerase

The catalytic mechanism of Type I IPP isomerase proceeds through a protonation-deprotonation pathway involving a carbocation intermediate.[3] The reaction is an antarafacial[6][7] transposition of a proton.[1]

Key Catalytic Residues and Structural Features:

-

Active Site: The active site is a deeply buried cavity that shields the reactive carbocation intermediate from the solvent.[5]

-

Cysteine and Glutamate Residues: Two key residues, a cysteine and a glutamate (Cys67 and Glu116 in E. coli), are positioned on opposite sides of the bound substrate.[8] The cysteine is proposed to act as the initial proton donor, protonating the C4 of IPP to form a tertiary carbocation.[8] The glutamate then acts as a base to abstract a proton from C2 of the intermediate, leading to the formation of DMAPP.[8]

-

Divalent Metal Ion: A divalent metal ion, typically Mg²⁺ or Mn²⁺, is essential for the proper folding of the enzyme into its active conformation and for stabilizing the diphosphate moiety of the substrate.[5][8]

-

Tryptophan Residue: A conserved tryptophan residue (W161 in E. coli) is thought to stabilize the carbocation intermediate through cation-π interactions.[5][8]

References

- 1. static.igem.org [static.igem.org]

- 2. Differential expression of two isopentenyl pyrophosphate isomerases and enhanced carotenoid accumulation in a unicellular chlorophyte - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Crystallization and preliminary X-ray analysis of isopentenyl diphosphate isomerase from Methanocaldococcus jannaschii - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crystal structure of isopentenyl diphosphate:dimethylallyl diphosphate isomerase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Crystal structure of type 2 Isopentenyl Diphosphate Isomerase from Thermus thermophilus in complex with inorganic pyrophosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isopentenyl Diphosphate Isomerase. Mechanism-Based Inhibition by Diene Analogues of Isopentenyl Diphosphate and Dimethylallyl Diphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. botdb.abcc.ncifcrf.gov [botdb.abcc.ncifcrf.gov]

The Central Role of Dimethylallyl Pyrophosphate (DMAPP) in the Biosynthesis of Secondary Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dimethylallyl pyrophosphate (DMAPP) and its isomer, isopentenyl pyrophosphate (IPP), are the universal five-carbon building blocks for all isoprenoids, a vast and diverse class of natural products.[1][2][3][4] These compounds, also known as terpenoids, play crucial roles in various biological processes and are of significant interest for pharmaceutical and biotechnological applications.[2][5] This technical guide provides an in-depth exploration of DMAPP as a key precursor in the biosynthesis of secondary metabolites, including terpenes, isoprenoids, and alkaloids. It details the primary biosynthetic routes to DMAPP—the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways—and presents experimental protocols for the study of these pathways and their products. Quantitative data on enzyme kinetics, metabolite concentrations, and product yields are summarized for comparative analysis. Furthermore, this guide includes visualizations of key pathways and experimental workflows to facilitate a deeper understanding of the intricate processes involved.

Biosynthesis of DMAPP: The MVA and MEP Pathways

Nature has evolved two distinct and independent pathways for the synthesis of IPP and DMAPP: the cytosolic mevalonate (MVA) pathway and the plastidial methylerythritol phosphate (MEP) pathway.[3]

The Mevalonate (MVA) Pathway

The MVA pathway, found in eukaryotes (including mammals and fungi), archaea, and the cytosol of plants, begins with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).[2][4][6] HMG-CoA is then reduced to mevalonate (MVA) by the enzyme HMG-CoA reductase, a key regulatory step in this pathway. Subsequent phosphorylation and decarboxylation steps convert MVA into IPP, which is then isomerized to DMAPP by IPP isomerase.[4]

The Methylerythritol Phosphate (MEP) Pathway

The MEP pathway, operational in most bacteria, green algae, and the plastids of higher plants, utilizes pyruvate and glyceraldehyde 3-phosphate as its initial substrates.[2][3] A series of enzymatic reactions leads to the formation of both IPP and DMAPP.[2][3] In many organisms that utilize the MEP pathway, the final step, catalyzed by IspH, produces a mixture of IPP and DMAPP, making IPP isomerase not essential for survival in these organisms.[2]

DMAPP as a Precursor for Diverse Secondary Metabolites

DMAPP serves as the initiating electrophile for a series of condensation reactions with one or more molecules of IPP, catalyzed by prenyltransferases.[7] This process generates a variety of linear isoprenoid diphosphates of varying chain lengths, such as geranyl pyrophosphate (GPP, C10), farnesyl pyrophosphate (FPP, C15), and geranylgeranyl pyrophosphate (GGPP, C20). These intermediates are then converted by terpene synthases and other modifying enzymes into a vast array of cyclic and acyclic terpenes and other isoprenoids.

Terpenes and Terpenoids

Terpenes and terpenoids represent the largest class of natural products, with over 55,000 known compounds.[3] They are classified based on the number of five-carbon units they contain:

-

Hemiterpenes (C5): Derived directly from IPP or DMAPP.

-

Monoterpenes (C10): Formed from GPP.

-

Sesquiterpenes (C15): Derived from FPP.

-

Diterpenes (C20): Synthesized from GGPP.

-

Sesterterpenes (C25), Triterpenes (C30), and Tetraterpenes (C40): Formed from longer chain prenyl diphosphates.

Isoprenoid Alkaloids

DMAPP is also a crucial precursor in the biosynthesis of certain classes of alkaloids. Prenyltransferases catalyze the attachment of a dimethylallyl group to an alkaloid scaffold, often derived from amino acids like tryptophan.[1][8] This prenylation step is critical for the biological activity of many of these compounds. A prominent example is the ergot alkaloids, a diverse group of fungal metabolites derived from the prenylation of L-tryptophan with DMAPP.[8][9]

Quantitative Data

The following tables summarize key quantitative data related to DMAPP and the biosynthesis of secondary metabolites.

Table 1: Kinetic Parameters of Selected Terpene Synthases and Prenyltransferases

| Enzyme | Organism | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | Reference(s) |

| Taxadiene Synthase | Taxus brevifolia | GGPP | 0.6 ± 0.1 | 0.032 ± 0.002 | [10] |

| Limonene Synthase | Mentha spicata | GPP | 1.3 ± 0.2 | 0.045 ± 0.003 | [10] |

| Farnesyl Diphosphate Synthase | Saccharomyces cerevisiae | GPP | 0.5 ± 0.1 | 0.027 ± 0.002 | [11] |

| Farnesyl Diphosphate Synthase | Saccharomyces cerevisiae | IPP | 1.2 ± 0.2 | - | [11] |

| cis-Prenyltransferase (RWR89) | Cinnamomum kanehirae | GPP | 3.38 ± 0.45 | 0.11 ± 0.01 | [12] |

| cis-Prenyltransferase (RWR89) | Cinnamomum kanehirae | FPP | 2.17 ± 0.2 | 0.33 ± 0.01 | [12] |

| cis-Prenyltransferase (RWR89) | Cinnamomum kanehirae | GGPP | 0.80 ± 0.10 | 0.57 ± 0.01 | [12] |

Table 2: Intracellular Concentrations of DMAPP and IPP

| Organism | Condition/Compartment | DMAPP Concentration | IPP Concentration | Reference(s) |

| Escherichia coli | Engineered for isoprene production | Variable, increases with dxs expression | Variable, saturating behavior | [13] |

| Populus x canescens | Plastids | ~0.5 - 2 nmol g⁻¹ DW | - | [14] |

| Saccharomyces cerevisiae | Exponential growth | ~1-5 µM | ~10-50 µM | [15] |

Table 3: Yields of DMAPP-Derived Secondary Metabolites in Engineered Microorganisms

| Product | Host Organism | Engineering Strategy | Titer | Reference(s) |

| Amorphadiene | Escherichia coli | MVA pathway expression | ~27 g/L | [16] |

| Farnesene | Saccharomyces cerevisiae | MVA pathway engineering | >130 g/L | [16] |

| Taxadiene | Escherichia coli | MEP pathway optimization | ~1 g/L | [17] |

| Lycopene | Escherichia coli | MEP pathway optimization | ~2.3 g/L | [18] |

| Geraniol | Escherichia coli | MVA pathway integration | 182.5 mg/L | [19] |

| β-phellandrene | Escherichia coli | MVA pathway integration | 25 mg/g_dcw_ | [19] |

| Farnesol | Escherichia coli | Overexpression of NudB phosphatase | 1.42 g/L | [5] |

| 1,8-cineole | Escherichia coli | Plasmid optimization | 653 mg/L | [5] |

| Linalool | Escherichia coli | Plasmid optimization | 505 mg/L | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of DMAPP and its role as a precursor for secondary metabolites.

Enzyme Assays

This assay measures the activity of HMG-CoA reductase by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.[4][20][21][22]

Materials:

-

HMG-CoA Reductase Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4, 1 mM DTT)

-

HMG-CoA Reductase enzyme

-

HMG-CoA substrate solution

-

NADPH solution

-

96-well clear flat-bottom plate

-

Microplate spectrophotometer

Procedure:

-

Reagent Preparation: Prepare all solutions and pre-warm the assay buffer to 37°C. Keep the enzyme on ice.

-

Reaction Setup: In a 96-well plate, add the following to each well:

-

HMG-CoA Reductase Assay Buffer

-

HMG-CoA Reductase enzyme (for sample wells) or buffer (for blank)

-

NADPH solution

-

-

Initiate Reaction: Add the HMG-CoA substrate solution to all wells to start the reaction.

-

Measurement: Immediately measure the absorbance at 340 nm in kinetic mode at 37°C for a set period (e.g., 10-20 minutes), taking readings at regular intervals (e.g., every 30 seconds).

-

Calculation: Calculate the rate of NADPH consumption from the linear portion of the absorbance vs. time plot. The enzyme activity is proportional to this rate.

This assay measures DXS activity by coupling the production of DXP to the oxidation of NADPH by DXP reductoisomerase (DXR).[6][23]

Materials:

-

Assay Buffer (e.g., 100 mM HEPES, pH 7.5)

-

Pyruvate

-

Glyceraldehyde 3-phosphate (GAP)

-

Thiamine pyrophosphate (TPP)

-

MgCl₂

-

NADPH

-

Recombinant DXR enzyme

-

DXS enzyme extract

-

Spectrophotometer

Procedure:

-

Reaction Mixture: Prepare a reaction mixture containing assay buffer, pyruvate, GAP, TPP, MgCl₂, NADPH, and DXR.

-

Initiate Reaction: Start the reaction by adding the DXS enzyme extract.

-

Measurement: Monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., room temperature or 37°C).

-

Calculation: The rate of NADPH oxidation is directly proportional to the DXS activity.

This assay is based on the differential acid lability of the allylic pyrophosphate DMAPP compared to the homoallylic pyrophosphate IPP.[16][24]

Materials:

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.0, 10 mM MgCl₂, 200 mM KCl, 0.5 mM DTT, 1 mg/ml BSA)

-

[1-¹⁴C]IPP (radiolabeled substrate)

-

IPP Isomerase enzyme

-

Acid solution (e.g., HCl in methanol)

-

Scintillation cocktail and counter

Procedure:

-

Reaction Setup: In a reaction tube, combine the assay buffer and [1-¹⁴C]IPP. Equilibrate at 37°C.

-

Initiate Reaction: Add the IPP isomerase to start the reaction.

-

Quenching: At various time points, quench the reaction by adding the acid solution. This will hydrolyze the DMAPP formed, releasing isoprene and isopentenol, while leaving the IPP intact.

-

Extraction and Measurement: Extract the volatile hydrolysis products and quantify the radioactivity using a scintillation counter. The amount of radioactivity released is proportional to the amount of DMAPP formed.

Quantification of Terpenoids by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile secondary metabolites like terpenes.[5][7][9][17][20][24][25][26][27]

Materials:

-

Gas chromatograph coupled to a mass spectrometer

-

Appropriate GC column (e.g., non-polar or mid-polar capillary column)

-

Helium carrier gas

-

Solvent for extraction (e.g., hexane, ethyl acetate)

-

Internal standard (e.g., n-tridecane)

-

Certified reference standards for terpenes of interest

Procedure:

-

Sample Preparation:

-

Extraction: Extract the terpenes from the sample matrix (e.g., plant material, microbial culture) using a suitable solvent. Sonication or other extraction methods can be employed to improve efficiency.

-

Internal Standard: Add a known amount of internal standard to the extract.

-

Dilution: Dilute the extract to an appropriate concentration for GC-MS analysis.

-

-

GC-MS Analysis:

-

Injection: Inject a small volume of the prepared sample into the GC.

-

Separation: The terpenes are separated based on their boiling points and interactions with the stationary phase of the column as they pass through it.

-

Detection: The separated compounds are ionized and fragmented in the mass spectrometer. The mass-to-charge ratio of the fragments is measured, creating a mass spectrum for each compound.

-

-

Data Analysis:

-

Identification: Identify the terpenes by comparing their retention times and mass spectra to those of certified reference standards and library databases (e.g., NIST).

-

Quantification: Quantify the concentration of each terpene by comparing its peak area to that of the internal standard and using a calibration curve generated from the reference standards.

-

Metabolic Flux Analysis (MFA) using ¹³C-Labeling

MFA is a technique used to quantify the rates of metabolic reactions within a biological system. By feeding cells a ¹³C-labeled substrate (e.g., [¹³C]-glucose), the distribution of the label in downstream metabolites can be measured, providing insights into the activity of different metabolic pathways.[14][28][29][30][31][32][33]

Materials:

-

¹³C-labeled substrate (e.g., [1-¹³C]-glucose, [U-¹³C]-glucose)

-

Cell culture and fermentation equipment

-

Quenching solution (e.g., cold methanol)

-

Extraction solvents

-

LC-MS/MS or GC-MS for metabolite analysis

-

Software for flux analysis

Procedure:

-

Labeling Experiment: Grow the cells in a medium containing the ¹³C-labeled substrate.

-

Sampling and Quenching: At specific time points, rapidly collect cell samples and quench their metabolism to prevent further enzymatic reactions.

-

Metabolite Extraction: Extract the intracellular metabolites from the quenched cells.

-

Mass Spectrometry Analysis: Analyze the isotopic labeling patterns of the extracted metabolites using LC-MS/MS or GC-MS.

-

Flux Calculation: Use the labeling data in conjunction with a stoichiometric model of the metabolic network to calculate the intracellular metabolic fluxes.

Visualizations of Workflows and Logical Relationships

Conclusion

DMAPP stands as a cornerstone in the biosynthesis of a vast and functionally diverse array of secondary metabolites. A thorough understanding of its biosynthetic origins via the MVA and MEP pathways, coupled with robust experimental methodologies for the quantification of precursors and products, is paramount for advancing research in natural product chemistry, metabolic engineering, and drug discovery. The protocols and data presented in this guide offer a comprehensive resource for scientists and researchers aiming to explore and harness the potential of DMAPP-derived compounds. The continued development of synthetic biology tools and analytical techniques will undoubtedly unlock new avenues for the sustainable production of valuable secondary metabolites originating from this central precursor.

References

- 1. Biosynthesis of the ergot alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ergot Alkaloid Biosynthesis in the Maize (Zea mays) Ergot Fungus Claviceps gigantea - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Frontiers | Microbial Platform for Terpenoid Production: Escherichia coli and Yeast [frontiersin.org]

- 6. Mechanistic Studies of 1-Deoxy-D-Xylulose-5-Phosphate Synthase from Deinococcus radiodurans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Analysis of Terpenes in Cannabis Flower via LI-Syringe-GC-MS [restek.com]

- 8. mdpi.com [mdpi.com]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Transition State Analysis of Model and Enzymatic Prenylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Complexation and evolution of cis‐prenyltransferase homologues in Cinnamomum kanehirae deduced from kinetic and functional characterizations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. academic.oup.com [academic.oup.com]

- 15. researchgate.net [researchgate.net]

- 16. Crystal structure of isopentenyl diphosphate:dimethylallyl diphosphate isomerase - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Alternative metabolic pathways and strategies to high-titre terpenoid production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Production of Terpenoids by Synthetic Biology Approaches [frontiersin.org]

- 19. Advances in the Metabolic Engineering of Escherichia coli for the Manufacture of Monoterpenes [mdpi.com]

- 20. benchchem.com [benchchem.com]

- 21. assaygenie.com [assaygenie.com]

- 22. 3.2.4. HMG-CoA Reductase Enzyme Assay [bio-protocol.org]

- 23. Feedback Inhibition of Deoxy-d-xylulose-5-phosphate Synthase Regulates the Methylerythritol 4-Phosphate Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Isopentenyl Diphosphate Isomerase. Mechanism-Based Inhibition by Diene Analogues of Isopentenyl Diphosphate and Dimethylallyl Diphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 25. cannabissciencetech.com [cannabissciencetech.com]

- 26. ssi.shimadzu.com [ssi.shimadzu.com]

- 27. gcms.cz [gcms.cz]

- 28. benchchem.com [benchchem.com]

- 29. researchgate.net [researchgate.net]

- 30. The Mevalonate Pathway: Central Hub of Cholesterol Metabolism, Isoprenoid Biosynthesis, and Disease Mechanisms - MetwareBio [metwarebio.com]

- 31. 13C-metabolic flux analysis for mevalonate-producing strain of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. Metabolic flux analysis - Wikipedia [en.wikipedia.org]

regulation of dimethylallyl phosphate biosynthesis

An In-depth Technical Guide to the Regulation of Dimethylallyl Phosphate Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (DMAPP) and its isomer isopentenyl pyrophosphate (IPP) are the universal five-carbon building blocks for the biosynthesis of all isoprenoids, a vast and diverse class of natural products essential for cellular function across all domains of life.[1][2] Isoprenoids include vital molecules such as sterols, carotenoids, quinones, and hormones. The regulation of DMAPP and IPP synthesis is critical for cellular homeostasis and is a key target for the development of therapeutics, including cholesterol-lowering drugs and novel antimicrobial agents.

Two primary, evolutionarily distinct pathways are responsible for the synthesis of IPP and DMAPP: the Mevalonate (MVA) pathway and the Methylerythritol Phosphate (MEP) pathway .[3] In plants and some microorganisms, both pathways operate in parallel but are localized in different cellular compartments. The MVA pathway is typically found in the cytosol, while the MEP pathway is active in plastids.[4] This guide provides a detailed overview of the regulatory mechanisms governing these two pathways, quantitative data on key enzymes, detailed experimental protocols for their study, and visual representations of the underlying biochemical networks.

The Mevalonate (MVA) Pathway

The MVA pathway, the primary source of isoprenoid precursors in animals, fungi, and archaea, begins with acetyl-CoA and proceeds through the key intermediate mevalonate.[3][5]

Biochemical Steps

The pathway involves the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). This is followed by the critical, rate-limiting reduction of HMG-CoA to mevalonate, catalyzed by HMG-CoA reductase (HMGCR).[5][6] Subsequent phosphorylation and decarboxylation steps convert mevalonate into IPP, which is then isomerized to DMAPP.[3]

Regulation of the MVA Pathway

Regulation of the MVA pathway is complex and occurs at multiple levels, primarily centered on the HMGCR enzyme.

-

Transcriptional Control : The transcription of the HMGCR gene is tightly controlled by Sterol Regulatory Element-Binding Proteins (SREBPs). When cellular sterol levels are low, SREBPs are activated and translocate to the nucleus, upregulating the expression of HMGCR and other genes involved in cholesterol synthesis and uptake.[5]

-

Post-Translational Control (Feedback Inhibition) : HMGCR activity is subject to feedback inhibition by mevalonate-derived products, particularly sterols. High levels of sterols promote the rapid degradation of the HMGCR protein.[5]

-

Phosphorylation : HMGCR activity is also regulated by phosphorylation. AMP-activated protein kinase (AMPK), an energy sensor, phosphorylates and inactivates HMGCR when cellular energy levels are low.

The intricate regulation of the MVA pathway is visualized in the diagram below.

Quantitative Data for MVA Pathway Regulation

The development of statins as HMGCR inhibitors has been a cornerstone of cardiovascular medicine. The table below summarizes key quantitative data for these inhibitors.

| Enzyme | Inhibitor | Organism/System | Value Type | Value | Reference(s) |

| HMG-CoA Reductase | Lovastatin | Rat Liver | Ki | 0.6 nM | [7] |

| HMG-CoA Reductase | Lovastatin | Cell-free assay | IC50 | 3.4 nM | [8] |

| HMG-CoA Reductase | Lovastatin | Human (HepG2) | IC50 | 5.0 nM | [9] |

| HMG-CoA Reductase | Pravastatin | Rat Liver | IC50 | 26 nM | [6] |

| HMG-CoA Reductase | Fluvastatin | Rat Liver | IC50 | 15 nM | [6] |

The Methylerythritol Phosphate (MEP) Pathway

The MEP pathway, also known as the non-mevalonate pathway, is essential in most bacteria, protozoan parasites, and plant plastids.[10] Its absence in humans makes its enzymes attractive targets for antimicrobial and herbicidal development.[10][11]

Biochemical Steps

The pathway begins with the condensation of pyruvate and D-glyceraldehyde 3-phosphate (GAP), catalyzed by 1-deoxy-D-xylulose-5-phosphate synthase (DXS). The product, DXP, is then converted to MEP by DXP reductoisomerase (DXR) in the first committed step of the pathway.[10][12] A series of subsequent enzymatic reactions leads to the formation of both IPP and DMAPP.[13]

Regulation of the MEP Pathway

Regulation in the MEP pathway focuses on the initial and committed steps.

-

Transcriptional and Post-transcriptional Control : In plants, the expression of MEP pathway genes, particularly DXS, is developmentally and environmentally regulated. Post-transcriptional mechanisms controlling the levels of DXS and DXR proteins have also been described as a key regulatory mode.

-

Feedback Inhibition : The final products of the pathway, IPP and DMAPP, act as feedback inhibitors of the first enzyme, DXS.[12] This provides a direct mechanism to control the metabolic flux into the pathway based on product abundance.

-

Metabolite Signaling : The intermediate 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcDP) has been identified as a key metabolite that may act as a stress regulator in bacteria and a retrograde signal from plastids to the nucleus in plants.

The MEP pathway and its key regulatory points are illustrated below.

Quantitative Data for MEP Pathway Regulation

Fosmidomycin is a well-characterized natural antibiotic that acts as a potent inhibitor of DXR.

| Enzyme | Substrate | Organism | Value Type | Value | Reference(s) |

| DXS | Pyruvate | Populus trichocarpa | Km | 87.8 µM | [12] |

| DXS | GAP | Populus trichocarpa | Km | 10-175 µM | [12] |

| DXS | Pyruvate | Babesia bovis | Km | 790 µM | [14] |

| DXS | GAP | Babesia bovis | Km | 380 µM | [14] |

| DXR | DXP | E. coli | Km | 250 µM | [15] |

| DXR | Inhibitor | Organism | Value Type | Value | Reference(s) |

| DXR | Fosmidomycin | P. falciparum | IC50 | 34 nM | [16] |

| DXR | Fosmidomycin | E. coli | IC50 | 30 nM | [17] |

| P. falciparum (cell) | Fosmidomycin | P. falciparum | IC50 | 810 nM | [5][17] |

| P. falciparum (cell) | Analog 18a | P. falciparum | IC50 | 13 nM | [16] |

Crosstalk Between MVA and MEP Pathways

In organisms that possess both pathways, such as plants, the MVA and MEP pathways are physically separated in the cytosol and plastids, respectively. While they are largely considered independent, substantial evidence points to a unidirectional exchange of isoprenoid precursors from the plastid (MEP) to the cytosol (MVA). This crosstalk allows for metabolic flexibility and coordination. Overexpression of key enzymes in one pathway has been shown to affect the metabolic flux and product accumulation from the other, indicating a regulated interplay between these two essential routes.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of DMAPP biosynthesis.

Protocol 1: Quantification of IPP and DMAPP by LC-MS/MS

This method allows for the sensitive and specific quantification of isoprenoid pyrophosphates from cell extracts.

-

Principle : Hydrophilic Interaction Liquid Chromatography (HILIC) is used to separate the highly polar pyrophosphate intermediates, which are then detected and quantified by tandem mass spectrometry (MS/MS) using multiple reaction monitoring (MRM).[1][2]

-

Materials :

-

LC-MS/MS system (e.g., Agilent, Sciex, Thermo Fisher)

-

HILIC column (e.g., SeQuant ZIC-pHILIC)

-

Quenching solution: 60% methanol, pre-chilled to -40°C

-

Extraction solvent: Acetonitrile/Methanol/Water (40:40:20, v/v/v) with 0.1 M formic acid, pre-chilled to -20°C

-

IPP and DMAPP analytical standards

-

Internal standards (e.g., 13C-labeled IPP)

-

-

Procedure :

-

Metabolism Quenching : Rapidly quench cell culture metabolism by adding the cell suspension to 2 volumes of -40°C quenching solution. Centrifuge at 4°C to pellet cells.

-

Metabolite Extraction : Resuspend the cell pellet in 1 mL of cold extraction solvent. Vortex vigorously for 1 minute. Incubate on ice for 20 minutes with intermittent vortexing.

-

Clarification : Centrifuge the extract at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to a new tube.

-

LC-MS/MS Analysis :

-

Inject the clarified supernatant onto the HILIC column.

-

Use a gradient elution, for example, with Mobile Phase A (10 mM ammonium carbonate with 0.1% ammonium hydroxide in water) and Mobile Phase B (acetonitrile).[18]

-

Set the mass spectrometer to negative ion mode.

-

Monitor the specific parent-to-fragment ion transitions for IPP, DMAPP, and internal standards. For example, the transition for IPP/DMAPP is often m/z 245 -> 79.[19]

-

-

-

Data Analysis :

-

Generate a standard curve using known concentrations of IPP and DMAPP standards.

-

Quantify the amount of IPP/DMAPP in the samples by comparing their peak areas (normalized to the internal standard) to the standard curve.

-

Normalize the final concentration to cell number or dry cell weight.

-

Protocol 2: HMG-CoA Reductase (HMGCR) Spectrophotometric Assay

This assay measures HMGCR activity by monitoring the consumption of its cofactor, NADPH.

-

Principle : HMGCR catalyzes the reduction of HMG-CoA to mevalonate, a reaction that requires the oxidation of two molecules of NADPH to NADP+. The decrease in NADPH concentration is monitored by the corresponding decrease in absorbance at 340 nm (ε = 6220 M-1cm-1).[20][21]

-

Materials :

-

UV/Vis Spectrophotometer capable of kinetic measurements at 340 nm, temperature-controlled at 37°C

-

Assay Buffer: 100 mM potassium phosphate (pH 7.0), 200 mM KCl, 1 mM EDTA, 5 mM DTT

-

HMG-CoA substrate solution (e.g., 50 µM final concentration)

-

NADPH solution (e.g., 100 µM final concentration)

-

Enzyme source (e.g., purified recombinant HMGCR, liver microsomes)

-

Inhibitors (e.g., pravastatin) for control experiments

-

-

Procedure :

-

Reaction Setup : In a 1 mL cuvette, add 950 µL of pre-warmed (37°C) Assay Buffer.

-

Add the enzyme source (e.g., 10-50 µg of microsomal protein).

-

Add NADPH to a final concentration of 100 µM.

-

For inhibitor studies, add the inhibitor and pre-incubate with the enzyme for 10-20 minutes at 37°C.[20]

-

Initiate Reaction : Start the reaction by adding HMG-CoA to a final concentration of 50 µM. Mix quickly by inverting.

-

Measurement : Immediately place the cuvette in the spectrophotometer and begin recording the absorbance at 340 nm every 15-30 seconds for 5-10 minutes.

-

-

Data Analysis :

-

Determine the rate of NADPH oxidation (ΔA340/min) from the linear portion of the kinetic curve.

-

Calculate the enzyme activity using the Beer-Lambert law: Activity (µmol/min/mg) = (ΔA340/min) / (6.22 * mg of protein in assay)

-

For inhibitor screening, calculate the percent inhibition relative to a no-inhibitor control and determine the IC50 value by plotting percent inhibition against inhibitor concentration.[6][21]

-

Protocol 3: 1-deoxy-D-xylulose-5-phosphate Synthase (DXS) Coupled Assay

This assay measures DXS activity by coupling the production of its product, DXP, to the DXR-catalyzed oxidation of NADPH.

-

Principle : DXS synthesizes DXP from pyruvate and GAP. In the presence of excess DXP reductoisomerase (DXR) and NADPH, the DXP produced is immediately converted to MEP, oxidizing NADPH in the process. The rate of NADPH consumption, measured at 340 nm, is proportional to the DXS activity.[12][22]

-

Materials :

-

Spectrophotometer (as in 4.2)

-

Assay Buffer: 100 mM HEPES or Tris-HCl (pH 8.0), 1.5 mM MnCl2 or MgCl2, 1 mM Thiamine Pyrophosphate (TPP)

-

Substrates: Sodium Pyruvate, DL-Glyceraldehyde 3-phosphate (GAP)

-

Cofactor: NADPH (e.g., 150 µM final concentration)

-

Coupling Enzyme: Purified recombinant DXR

-

Enzyme Source: Purified recombinant DXS or cell extract

-

-

Procedure :

-

Reaction Setup : In a cuvette, combine Assay Buffer, TPP, MnCl2, NADPH, a saturating amount of DXR, and one of the DXS substrates (e.g., 5 mM pyruvate).

-

Add the DXS enzyme source and incubate for 5 minutes at 37°C to allow cofactor binding.

-

Initiate Reaction : Start the reaction by adding the second substrate (e.g., 0.5 mM GAP).

-

Measurement : Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes.

-

-

Data Analysis :

-

Calculate the rate of reaction (ΔA340/min) from the linear portion of the curve.

-

To determine kinetic constants (Km), vary the concentration of one substrate while keeping the other saturated. Fit the initial velocity data to the Michaelis-Menten equation.[12]

-

Protocol 4: Gene Expression Analysis by qRT-PCR

This protocol is used to quantify the mRNA levels of genes encoding enzymes in the MVA and MEP pathways.

-

Principle : Total RNA is extracted from cells and reverse-transcribed into complementary DNA (cDNA). The abundance of specific gene transcripts in the cDNA sample is then quantified using real-time PCR with gene-specific primers and a fluorescent dye (e.g., SYBR Green).

-

Materials :

-

RNA extraction kit (e.g., Trizol, RNeasy Kit)

-

DNase I

-

cDNA synthesis kit (e.g., GoScript Reverse Transcription System)

-

qRT-PCR instrument (e.g., Bio-Rad CFX, Applied Biosystems StepOnePlus)

-

SYBR Green Master Mix

-

Gene-specific forward and reverse primers for target genes (e.g., HMGCR, DXS) and a housekeeping reference gene (e.g., ACTB, GAPDH, EF-1α).[23]

-

-

Procedure :

-

RNA Extraction : Isolate total RNA from cell samples according to the kit manufacturer's protocol.

-

DNase Treatment : Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis : Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase and oligo(dT) or random primers.

-

qRT-PCR Reaction : Set up the PCR reaction in a 10-20 µL volume containing cDNA template, forward and reverse primers (200-500 nM each), and SYBR Green Master Mix.

-

Thermal Cycling : Perform the reaction in a qRT-PCR instrument with a typical program:

-

Initial denaturation (e.g., 95°C for 3 min)

-

40 cycles of: Denaturation (95°C for 10 s), Annealing/Extension (e.g., 60°C for 30 s)

-

Melt curve analysis to confirm product specificity.[23]

-

-

-

Data Analysis :

-

Determine the quantification cycle (Cq) for each target and reference gene.

-

Calculate the relative gene expression using the 2-ΔΔCq method.[23] The ΔCq is the difference between the Cq of the target gene and the reference gene. The ΔΔCq is the difference between the ΔCq of the treated sample and the control sample.

-

Present the results as fold-change in expression relative to the control.

-

References

- 1. Liquid Chromatography and Mass Spectrometry Analysis of Isoprenoid Intermediates in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Optimization, Validation and Application of Spectrophotometric Assay for 3-Hydroxy-3-methylglutarylcoenzyme A Reductase Activity | Tropical Journal of Pharmaceutical Research [ajol.info]

- 7. Lovastatin | HMG-CoA Reductase | Tocris Bioscience [tocris.com]

- 8. selleckchem.com [selleckchem.com]

- 9. apexbt.com [apexbt.com]

- 10. Mechanism and inhibition of 1-deoxy-D-xylulose-5-phosphate reductoisomerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Feedback Inhibition of Deoxy-d-xylulose-5-phosphate Synthase Regulates the Methylerythritol 4-Phosphate Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. uniprot.org [uniprot.org]

- 16. MEPicides: α,β-Unsaturated Fosmidomycin Analogues as DXR Inhibitors against Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Simultaneous Quantitation of Isoprenoid Pyrophosphates in Plasma and Cancer Cells Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. benchchem.com [benchchem.com]

- 22. Mechanistic Studies of 1-Deoxy-D-Xylulose-5-Phosphate Synthase from Deinococcus radiodurans - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

The Central Role of Dimethylallyl Pyrophosphate in the Mevalonate Pathway: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylallyl pyrophosphate (DMAPP) is a critical five-carbon isoprenoid precursor synthesized via the mevalonate (MVA) pathway, an essential metabolic route in eukaryotes, archaea, and some bacteria. This technical guide provides an in-depth exploration of DMAPP's position and significance within the MVA pathway, detailing its biosynthesis from mevalonate and its subsequent role as a fundamental building block for a vast array of over 30,000 vital biomolecules, including cholesterol, steroid hormones, coenzyme Q10, and vitamins.[1] This document offers a comprehensive overview of the enzymatic reactions leading to DMAPP, the kinetic properties of the involved enzymes, and detailed experimental protocols for their study. Furthermore, it delves into the regulation of the MVA pathway and its importance as a therapeutic target, particularly in the context of cancer and cardiovascular disease.

Introduction to the Mevalonate Pathway and DMAPP

The mevalonate pathway is a cornerstone of cellular metabolism, responsible for the production of two key five-carbon isomers: isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[1][2] These molecules are the universal precursors for all isoprenoids, a diverse class of natural products with essential cellular functions.[3][4] The pathway can be conceptually divided into two main sections: the upper mevalonate pathway, which converts acetyl-CoA to mevalonate, and the lower mevalonate pathway, which transforms mevalonate into IPP and DMAPP.[1] DMAPP, being the more reactive electrophile of the two isomers, plays a crucial role in initiating the synthesis of longer-chain isoprenoids.[5]

Biosynthesis of Dimethylallyl Pyrophosphate in the Lower Mevalonate Pathway

The conversion of mevalonate to DMAPP involves a series of enzymatic steps, each catalyzed by a specific enzyme. The final step in the synthesis of DMAPP is the isomerization of its less reactive precursor, IPP.

From Mevalonate to Isopentenyl Pyrophosphate (IPP)

-

Mevalonate Kinase (MVK): The first step in the lower mevalonate pathway is the phosphorylation of mevalonate at the 5-OH position by Mevalonate Kinase (MVK), consuming one molecule of ATP to produce mevalonate-5-phosphate.[1][6]

-

Phosphomevalonate Kinase (PMVK): Subsequently, Phosphomevalonate Kinase (PMVK) catalyzes the phosphorylation of mevalonate-5-phosphate to form mevalonate-5-diphosphate, utilizing another molecule of ATP.[6]

-

Mevalonate Diphosphate Decarboxylase (MVD): The final step in IPP synthesis is the ATP-dependent decarboxylation of mevalonate-5-diphosphate by Mevalonate Diphosphate Decarboxylase (MVD), yielding isopentenyl pyrophosphate (IPP).[1][7]

Isomerization of IPP to DMAPP

Isopentenyl Pyrophosphate Isomerase (IPPI): The crucial isomerization of the relatively unreactive IPP to the highly reactive electrophile DMAPP is catalyzed by the enzyme Isopentenyl Pyrophosphate Isomerase (IPPI).[2][5] This reversible reaction is essential for providing the DMAPP necessary to initiate the synthesis of longer isoprenoid chains.[8] The mechanism is believed to proceed through a protonation/deprotonation process, leading to the formation of a transient carbocation intermediate.[5]

Quantitative Data: Enzyme Kinetics

The efficiency of DMAPP production is governed by the kinetic properties of the enzymes in the lower mevalonate pathway. The following tables summarize key kinetic parameters for these enzymes from various organisms.

| Enzyme | Organism | Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s-1) | Reference(s) |

| Phosphomevalonate Kinase (PMK) | Saccharomyces cerevisiae | ATP | 98.3 (at 30°C) | 4.51 (at 30°C) | - | [1] |

| Mevalonate-5-phosphate | 885 (at 30°C) | 4.51 (at 30°C) | - | [1] | ||

| Streptococcus pneumoniae | ATP | 74 | - | 3.4 | [6] | |

| Phosphomevalonate | 4.2 | - | 3.4 | [6] | ||

| Mevalonate Diphosphate Decarboxylase (MVD) | Homo sapiens | (R,S) Mevalonate diphosphate | 28.9 | 6.1 | - | [9] |

| ATP | 690 | 6.1 | - | [9] | ||

| Isopentenyl Pyrophosphate Isomerase (IPPI) | Saccharomyces cerevisiae | IPP | 37.6 | - | 10.57 | [6] |

| Escherichia coli | IPP | 10 | - | - | [5] |

Table 1: Kinetic parameters of key enzymes in the lower mevalonate pathway.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Spectrophotometric Assay for Phosphomevalonate Kinase (PMK) Activity

This assay measures PMK activity by coupling the production of ADP to the oxidation of NADH, which can be monitored by the decrease in absorbance at 339 nm.

Materials:

-

200 mM Tris buffer (pH 7.2)

-

100 mM KCl

-

10 mM MgCl₂

-

0.81 mM NADH

-

1.5 mM phosphoenolpyruvate (PEP)

-

Pyruvate kinase (0.682 U)

-

Lactate dehydrogenase (0.990 U)

-

Purified PMK enzyme (0.1 µg)

-

ATP solution (0.1–8.0 mM)

-

Mevalonate-5-phosphate solution (0.2–10.0 mM)

-

96-well plate

-

Spectrophotometer capable of reading at 339 nm

Procedure:

-

Prepare a 100 µL enzymatic assay mixture in each well of the 96-well plate containing Tris buffer, KCl, MgCl₂, NADH, PEP, pyruvate kinase, and lactate dehydrogenase.

-

Add 0.1 µg of purified PMK to each well.

-

To initiate the reaction, add varying concentrations of ATP and mevalonate-5-phosphate to the wells.

-

Immediately place the plate in a spectrophotometer and monitor the decrease in absorbance at 339 nm over time.

-

The rate of NADH consumption is directly proportional to the PMK activity.[1]

Assay for Isopentenyl Pyrophosphate Isomerase (IPPI) Activity

This protocol is based on the acid lability of DMAPP, which is converted to isoprene upon acidification and can be quantified by gas chromatography.

Materials:

-

50 mM HEPES buffer (pH 7.0)

-

10 mM MgCl₂

-

200 mM KCl

-

0.5 mM DTT

-

1 mg/ml BSA

-

[1-¹⁴C] IPP (400 µM, 10 µCi/µmol)

-

Purified IPPI enzyme

-

25% HCl in methanol

-

Toluene

-

Scintillation counter

-

Gas chromatograph (for non-radioactive detection)

Procedure:

-

Prepare a 200 µL reaction mixture containing HEPES buffer, MgCl₂, KCl, DTT, BSA, and [1-¹⁴C] IPP.

-

Equilibrate the mixture at 37°C.

-

Initiate the reaction by adding a small volume (e.g., 10 µL) of the purified IPPI enzyme solution.

-

At different time points, take aliquots of the reaction mixture and quench the reaction by adding 0.2 mL of 25% HCl in methanol.

-

Incubate the quenched reaction for 10 minutes at 37°C to facilitate the conversion of DMAPP to isoprene.

-

Saturate the solution with NaCl and extract the isoprene twice with 0.5 mL of toluene.

-

Measure the radioactivity of the toluene extracts using a scintillation counter to determine the amount of [¹⁴C]isoprene formed, which corresponds to the IPPI activity.[10][11]

Quantification of DMAPP and IPP by LC-MS/MS

This method allows for the sensitive and specific quantification of DMAPP and IPP in biological samples.

Sample Preparation from Cultured Cells:

-

Harvest cultured cells by centrifugation.

-

Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells using an appropriate method, such as ultrasonication or freeze-thaw cycles in a suitable buffer.[2]

-

Precipitate proteins from the cell lysate, for example, by adding ice-cold 80% methanol.[12]

-

Centrifuge to pellet the precipitated protein and collect the supernatant containing the metabolites.

-

Dry the supernatant under a stream of nitrogen.

-

Reconstitute the dried sample in a solvent compatible with the LC-MS/MS system (e.g., 0.1% formic acid in water).[12]

LC-MS/MS Analysis:

-

Chromatographic Separation: Use a reversed-phase column (e.g., C18) with a mobile phase gradient consisting of an aqueous component (e.g., 10 mM ammonium carbonate with 0.1% ammonium hydroxide) and an organic component (e.g., 0.1% ammonium hydroxide in acetonitrile/methanol).[2] The separation of the isomers IPP and DMAPP can be challenging, and specialized columns or derivatization methods may be required for their baseline separation.[13]

-

Mass Spectrometry Detection: Operate the mass spectrometer in negative ion mode using multiple reaction monitoring (MRM) to specifically detect and quantify DMAPP and IPP based on their unique parent and fragment ion masses.[2]

Signaling Pathways and Logical Relationships

The mevalonate pathway is tightly regulated to ensure a balanced supply of isoprenoid precursors for various cellular functions.

Figure 1: The Mevalonate Pathway leading to DMAPP and other isoprenoids.

The primary point of regulation in the mevalonate pathway is the enzyme HMG-CoA reductase, which catalyzes the conversion of HMG-CoA to mevalonate.[1] This enzyme is the target of statin drugs, which are widely used to lower cholesterol levels.[1] The activity of HMG-CoA reductase is subject to feedback inhibition by downstream products of the pathway, including cholesterol and non-sterol isoprenoids.

Therapeutic Implications and Drug Development

The critical role of the mevalonate pathway in cell proliferation and survival has made it an attractive target for drug development, particularly in oncology.[9][14] Cancer cells often exhibit a dysregulated mevalonate pathway, leading to an increased demand for isoprenoids to support processes like cell membrane integrity, signaling, and protein synthesis.

By inhibiting key enzymes in the pathway, such as HMG-CoA reductase with statins, or farnesyltransferase and geranylgeranyltransferase, which utilize DMAPP-derived precursors, it is possible to disrupt these essential cellular functions in cancer cells, leading to apoptosis and reduced tumor growth.[9] The development of more specific and potent inhibitors of the lower mevalonate pathway enzymes, including those directly involved in DMAPP synthesis, represents a promising avenue for future therapeutic interventions.

Conclusion

Dimethylallyl pyrophosphate is a linchpin molecule in the mevalonate pathway, serving as the activated isoprenoid unit that initiates the synthesis of a vast and diverse array of essential biomolecules. A thorough understanding of its biosynthesis, the kinetics of the enzymes involved, and the intricate regulation of the pathway is paramount for researchers and drug development professionals. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further investigation into the mevalonate pathway and the development of novel therapeutics targeting this critical metabolic route.

References

- 1. Kinetics of Phosphomevalonate Kinase from Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]